molecular formula C16H18N6O B607049 Delgocitinib CAS No. 1263774-59-9

Delgocitinib

货号 B607049
CAS 编号: 1263774-59-9
分子量: 310.361
InChI 键: LOWWYYZBZNSPDT-ZBEGNZNMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Delgocitinib is a Janus kinase (JAK) inhibitor developed by Japan Tobacco for the treatment of autoimmune disorders and hypersensitivity, including inflammatory skin conditions . It has been approved in Japan for the treatment of atopic dermatitis .


Synthesis Analysis

The synthesis of Delgocitinib involves a nine-step commercial process. Its chiral spirodiamine core was selectively constructed by an intramolecular SN2 reaction of the suitably designed γ-lactone substrate and a few subsequent steps including a selective γ-lactone ring-opening reaction with potassium phthalimide, hydrazine-free mild dephthaloylation, and one-pot reduction of β- and γ-lactams .


Molecular Structure Analysis

One crystal structure of Delgocitinib in complex with JAK3 (pdb: 7C3N) is available on the protein data bank. Delgocitinib shows one conventional hydrogen bond with Leu905 and an electrostatic interaction (attractive charge) with Asp967 .


Chemical Reactions Analysis

The SNAr reaction of 135 with chloropyrrolopyrimidine 136 followed by hydrogenative removal of the benzyl protecting group provided amine 137 in 92% yield over 2 steps. Finally, amine 137 was acylated with cyanoacetyl pyrazole 138 and recrystallized from n-butanol with 3 wt % BHT to provide Delgocitinib in 86% yield, >99% ee, and >99% de .

科学研究应用

  1. 特应性皮炎治疗:Delgocitinib已在日本获批用于治疗成人特应性皮炎。它抑制JAK家族的所有成员(JAK1、JAK2、JAK3和酪氨酸激酶2),在介导几种炎症细胞因子的生物效应中起着至关重要的作用,这些细胞因子在特应性皮炎患者中升高(Dhillon, 2020)

  2. 长期安全性和有效性:在一项为期52周的研究中,Delgocitinib 0.5%软膏在治疗日本成人特应性皮炎中表现出安全性和有效性。它显著改善了临床体征和症状,大多数不良事件为轻度且与软膏无关(Nakagawa等,2019年)

  3. 儿童特应性皮炎:Delgocitinib软膏显著降低了患有特应性皮炎的儿童的改良湿疹区域和严重指数(mEASI)得分,表明它有望成为治疗这种疾病的儿童的选择(Nakagawa et al., 2019)

  4. 与局部皮质类固醇的比较:在与局部皮质类固醇比较的研究中,发现Delgocitinib在保持皮肤水合状态方面有效,而不会出现皮质类固醇的不良影响,如皮肤萎缩或表皮紧密连接蛋白的改变,这可能导致屏障功能障碍(Anagawa-Nakamura et al., 2020)

  5. 对湿疹强度和皮肤屏障功能的临床影响:对Delgocitinib 0.5%软膏对皮疹严重程度和皮肤屏障功能的影响进行了研究,证明其在减轻湿疹强度和改善皮肤屏障功能方面的有效性(Abe et al., 2021)

安全和危害

Delgocitinib has several safety precautions associated with it. It is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and possible risk of harm to unborn child .

未来方向

Delgocitinib, the first topical JAK inhibitor to be approved for atopic dermatitis, has shown promise in its preclinical pharmacology, pharmacokinetics, metabolism, and safety. Existing clinical trials and future directions are positive . It is also under investigation in clinical trial NCT03683719 for the treatment of chronic hand eczema .

属性

IUPAC Name

3-[(3S,4R)-3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-11-8-22(13(23)2-5-17)16(11)4-7-21(9-16)15-12-3-6-18-14(12)19-10-20-15/h3,6,10-11H,2,4,7-9H2,1H3,(H,18,19,20)/t11-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWWYYZBZNSPDT-ZBEGNZNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@]12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336933
Record name Delgocitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delgocitinib

CAS RN

1263774-59-9
Record name Delgocitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263774599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delgocitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16133
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delgocitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(3S,4R)-3-Methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DELGOCITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0Q8KK220
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
989
Citations
H Nakagawa, O Nemoto, A Igarashi, H Saeki… - Journal of Allergy and …, 2019 - Elsevier
… We sought to evaluate the efficacy and safety of delgocitinib ointment in pediatric patients … of delgocitinib, systemic exposure to delgocitinib was very low, indicating that delgocitinib …
Number of citations: 80 www.sciencedirect.com
S Dhillon - Drugs, 2020 - Springer
… delgocitinib (Corectim ® ) is approved in Japan for the treatment of atopic dermatitis. This article summarizes the milestones in the development of delgocitinib … of delgocitinib is also …
Number of citations: 77 link.springer.com
H Nakagawa, O Nemoto, A Igarashi, H Saeki… - Journal of the American …, 2020 - Elsevier
… the efficacy and safety of delgocitinib 0.5% ointment. … , were significantly greater in the delgocitinib group than in the vehicle … Most adverse events were mild and unrelated to delgocitinib …
Number of citations: 175 www.sciencedirect.com
S Noji, Y Hara, T Miura, H Yamanaka… - Journal of Medicinal …, 2020 - ACS Publications
Dermatologic disorders such as atopic dermatitis arise from genetic and environmental causes and are complex and multifactorial in nature. Among possible risk factors, aberrant …
Number of citations: 42 pubs.acs.org
M Worm, JP Thyssen, S Schliemann… - British Journal of …, 2022 - academic.oup.com
Background Chronic hand eczema (CHE) is a burdensome disease, and new well‐documented, safe and efficacious treatments are warranted. In a recent CHE phase IIa trial, the pan‐…
Number of citations: 25 academic.oup.com
Y Yamamoto, A Otsuka, C Nakashima… - Journal of …, 2020 - jdsjournal.com
… In this study, we found that the JAK inhibitor delgocitinib inhibited pruritus in vivo using an AD-like mouse model and an IL-31-injection mouse model. We also showed that delgocitinib …
Number of citations: 23 www.jdsjournal.com
D Mikhaylov, JW Glickman, E Del Duca, J Nia… - Archives of …, 2023 - Springer
… in AA [65], we hypothesized that delgocitinib could be a potential therapeutic for AA. Thus, we performed a clinical trial with topical delgocitinib in 31 moderate-to-severe alopecia areata …
Number of citations: 16 link.springer.com
H Nakagawa, O Nemoto, A Igarashi, H Saeki… - Journal of the American …, 2021 - Elsevier
… Most adverse events were mild and unrelated to delgocitinib across … % delgocitinib ointment in that patient population. In the present phase 3 study, the efficacy and safety of delgocitinib …
Number of citations: 61 www.sciencedirect.com
M Worm, A Bauer, P Elsner, V Mahler… - British Journal of …, 2020 - academic.oup.com
… Adjusted mean HECSI score at week 8 was lower with delgocitinib (13·0) than with vehicle (… events was similar with delgocitinib and vehicle; none led to discontinuation of delgocitinib. …
Number of citations: 78 academic.oup.com
H Nakagawa, O Nemoto, A Igarashi… - The Journal of …, 2020 - Wiley Online Library
… at least once after the start of delgocitinib treatment. The pooled safety population comprised all patients in this study and patients who received delgocitinib ointment in study QBA4-1. …
Number of citations: 75 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。